molecular formula C8H10F2O3 B13465703 Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B13465703
M. Wt: 192.16 g/mol
InChI Key: QSEAZXWVBOGOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP) derivative characterized by a strained bridge structure, a hydroxymethyl substituent at position 3, and two fluorine atoms at position 2. Its molecular formula is C₈H₁₀F₂O₃, with a molecular weight of 192.16 g/mol . The compound is synthesized via methodologies involving difluorocarbene insertion or reactions with trifluoromethyltrimethylsilane (CF₃TMS) and sodium iodide (NaI), as observed in structurally related BCP derivatives .

Properties

Molecular Formula

C8H10F2O3

Molecular Weight

192.16 g/mol

IUPAC Name

methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C8H10F2O3/c1-13-5(12)7-2-6(3-7,4-11)8(7,9)10/h11H,2-4H2,1H3

InChI Key

QSEAZXWVBOGOMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(C2(F)F)CO

Origin of Product

United States

Mechanism of Action

The mechanism of action of methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its unique three-dimensional structure, which allows it to interact with various molecular targets and pathways. The high s-character of its orbitals makes it an electron-withdrawing fragment, which can influence the reactivity and stability of the compound . This property is particularly valuable in drug design, where it can enhance the binding affinity and selectivity of drug candidates .

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Effects :

  • The hydroxymethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to aryl (e.g., o-tolyl, p-tolyl) or halogenated (e.g., bromothiophenyl) analogs. This may improve aqueous solubility but reduce lipid membrane permeability .
  • Fluorine atoms at position 2 contribute to electronic withdrawal, increasing metabolic stability and influencing reactivity in further substitutions .

Synthetic Efficiency: Yields for aryl- and heteroaryl-substituted BCPs range from 12–47%, with bromothiophenyl derivatives showing moderate efficiency (36–43%) . The target compound’s synthesis likely faces similar challenges due to the strained BCP core.

Functionalization Potential

  • The hydroxymethyl group enables transformations such as oxidation to a carboxylic acid or conjugation via esterification/etherification, offering routes to prodrugs or polymer precursors .
  • In contrast, aryl-substituted analogs (e.g., p-tolyl, naphthalen-2-yl) are tailored for cross-coupling reactions (e.g., Suzuki-Miyaura) due to aromatic C–H bonds .

Stability and Physical Properties

  • Crystalline vs. Oily Products : Methyl 2,2-difluoro-3-(p-tolyl)BCP-1-carboxylate forms a crystalline solid , whereas propyl- or phenyl-substituted derivatives are oily , suggesting substituents significantly impact crystallinity and handling.

Biological Activity

Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a synthetic compound that belongs to the bicyclo[1.1.1]pentane family. Its unique structure, characterized by difluoromethyl and hydroxymethyl functional groups, imparts significant biological activity and potential applications in medicinal chemistry.

  • Molecular Formula : C8_8H10_{10}F2_2O4_4
  • Molecular Weight : Approximately 196.16 g/mol
  • Structural Features : The bicyclo[1.1.1]pentane core provides steric hindrance, influencing the compound's reactivity and interactions with biological systems.

The biological activity of this compound can be attributed to its ability to act as a bioisostere for aromatic compounds, particularly in drug design. The difluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions with biological targets .

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that bicyclo[1.1.1]pentane derivatives exhibit promising anticancer properties by inhibiting key enzymes involved in tumor growth . Specific studies have shown that modifications to the bicyclo structure enhance selectivity towards cancer cell lines.
  • Antimicrobial Properties : A study demonstrated that certain bicyclo[1.1.1]pentane derivatives possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
  • Neuroprotective Effects : Other research has explored the neuroprotective effects of difluoro-substituted bicyclo compounds, indicating their potential in treating neurodegenerative diseases .

Synthesis and Modifications

The synthesis of this compound typically involves several advanced synthetic methodologies, including:

  • Photochemical Reactions : Recent advancements have highlighted the use of light-enabled reactions for scalable synthesis . These methods allow for efficient construction of the bicyclo core with high yields.
  • Radical-Based Approaches : The incorporation of difluoromethyl groups through radical addition reactions has been emphasized as a key step in synthesizing biologically active derivatives .

Comparative Analysis

The following table summarizes the structural features and unique properties of related compounds:

Compound NameStructural FeaturesUnique Properties
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylateHydroxymethyl group at position 3Lacks difluoromethyl group
2,2-Difluorobicyclo[1.1.0]butanesDifluoromethyl substitutionSmaller ring system
Bicyclo[3.3.0]octane derivativesDifferent bicyclic frameworkVaried biological activity

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate?

The compound is synthesized via rhodium-catalyzed one-pot reactions starting from α-allyldiazoacetate precursors. Key steps include cyclopropanation using Rh₂(Oct)₄, followed by difluorination with CF₃TMS and NaI. Purification via flash column chromatography yields the product (36–43% yields depending on substituents). Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F), FTIR, and HRMS to confirm structure and purity .

Q. How is the hydroxymethyl group functionalized for downstream applications?

The hydroxymethyl group undergoes bromination using Br₂ and PPh₃ in the presence of imidazole to form a bromide intermediate. This intermediate participates in Arbuzov reactions for phosphonate synthesis or Strecker reactions to generate chiral amino acids, enabling diverse derivatization .

Q. What spectroscopic techniques are critical for characterizing this bicyclo[1.1.1]pentane derivative?

¹H NMR resolves bridgehead proton environments, while ¹⁹F NMR confirms difluorination. ¹³C NMR and HRMS validate molecular weight and functional group integrity. FTIR identifies carbonyl (C=O) and hydroxyl (O-H) stretches, ensuring structural fidelity .

Q. Why is bicyclo[1.1.1]pentane (BCP) a valuable scaffold in medicinal chemistry?

BCP’s rigid, three-dimensional geometry mimics phenyl rings while improving metabolic stability and solubility. Its strain-free structure enhances binding selectivity in drug candidates, as demonstrated in bioisostere replacements for aromatic systems .

Advanced Research Questions

Q. What strategies address low yields in the synthesis of substituted BCP derivatives?

Substrate steric effects and competing side reactions (e.g., β-hydride elimination) reduce yields. Optimizing catalyst loading (e.g., Rh₂(Oct)₄ at 0.1 mol%) and using NaI as an additive improve cyclopropanation efficiency. Alternative precursors with electron-withdrawing groups enhance reaction specificity .

Q. How is enantioselective synthesis of chiral BCP derivatives achieved from this compound?

Chiral resolution involves converting the hydroxymethyl group to a bromide, followed by Arbuzov reaction to install phosphonate groups. Strecker synthesis with chiral auxiliaries or enzymatic resolution enables access to enantiopure BCP-α-amino acids, critical for peptidomimetic studies .

Q. What computational tools validate the stereochemical outcomes of BCP derivatives?

Molecular dynamics (MD) simulations and density functional theory (DFT) predict conformational stability and substituent effects. For example, MD studies of analogous BCP-dicarboxylates highlight strain distribution and substituent orientation, guiding synthetic design .

Q. How do contradictory NMR data arise in BCP derivatives, and how are they resolved?

Signal splitting in ¹³C NMR may reflect dynamic conformational exchange. Variable-temperature NMR or isotopic labeling (e.g., ¹³C-enriched substrates) clarifies assignments. For fluorinated derivatives, ¹⁹F-¹H HOESY experiments map spatial fluorine-proton interactions .

Q. What role does this compound play in synthesizing phosphonic acid bioisosteres?

The hydroxymethyl group is converted to phosphonic acid via bromide intermediates, yielding BCP-homoPBGP. These derivatives serve as non-hydrolyzable phosphate mimics in enzyme inhibitors, validated via kinetic assays and X-ray crystallography .

Q. How are mechanistic studies of BCP difluorination conducted?

Isotopic labeling (¹⁸O/²H) and kinetic isotope effect (KIE) experiments probe fluorination pathways. Monitoring intermediates via in situ ¹⁹F NMR reveals CF₃TMS as the fluorine source, with NaI accelerating oxidative addition. Competing radical pathways are excluded via radical-trapping experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.